N-(5-Chloro-2-pyridyl)phthalimide
Overview
Description
N-(5-Chloro-2-pyridyl)phthalimide is an organic compound with the chemical formula C13H7ClN2O2. It is a derivative of phthalimide, where the phthalimide ring is substituted with a 5-chloro-2-pyridyl group. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(5-Chloro-2-pyridyl)phthalimide can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with 5-chloro-2-aminopyridine in the presence of a dehydrating agent such as acetic anhydride. The reaction typically proceeds under reflux conditions, yielding the desired product after purification .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-2-pyridyl)phthalimide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: Reduction of the phthalimide ring can lead to the formation of corresponding amines.
Oxidation Reactions: Oxidation can yield phthalic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Substitution: Formation of substituted phthalimides.
Reduction: Formation of amines.
Oxidation: Formation of phthalic acid derivatives.
Scientific Research Applications
N-(5-Chloro-2-pyridyl)phthalimide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various functionalized compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of N-(5-Chloro-2-pyridyl)phthalimide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: A well-known phthalimide derivative with immunomodulatory and anti-inflammatory properties.
Lenalidomide: Another phthalimide derivative used in the treatment of multiple myeloma.
Apremilast: A phthalimide derivative used to treat psoriasis and psoriatic arthritis.
Uniqueness
N-(5-Chloro-2-pyridyl)phthalimide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 5-chloro-2-pyridyl group enhances its reactivity and potential for functionalization, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(5-chloropyridin-2-yl)isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O2/c14-8-5-6-11(15-7-8)16-12(17)9-3-1-2-4-10(9)13(16)18/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQAHKGAKUEWGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339257 | |
Record name | N-(5-Chloro-2-pyridyl)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10339257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36935-88-3 | |
Record name | N-(5-Chloro-2-pyridyl)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10339257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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